The Discovery and Synthesis of a Potent Tetracyclic KRAS G12C Inhibitor: A Technical Overview
The Discovery and Synthesis of a Potent Tetracyclic KRAS G12C Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and synthesis of a potent and selective covalent inhibitor of the KRAS G12C mutant, herein referred to as Compound 17, as detailed in patent WO2019110751A1. The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation represents a key therapeutic target. This document outlines the biological rationale, quantitative activity, and detailed experimental protocols associated with the development of this novel tetracyclic inhibitor.
Core Discovery and Biological Activity
Compound 17 emerged from a structure-activity relationship (SAR) study aimed at identifying novel tetracyclic compounds capable of covalently binding to the cysteine residue of the KRAS G12C mutant. The core scaffold was designed to optimize interactions within the switch-II pocket of the inactive, GDP-bound state of the protein. The inhibitory activity of Compound 17 and its analogs was primarily assessed through a biochemical assay measuring the inhibition of SOS1-catalyzed nucleotide exchange.
Table 1: Inhibitory Potency of Selected Tetracyclic Compounds against KRAS G12C
| Compound ID (from WO2019110751A1) | KRAS G12C IC50 (nM) |
| Example 17 | 18 |
| Example 22 | 5 |
| Example 39 | 97 |
| Example 82 | 5 |
Data extracted from patent WO2019110751A1. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition in the KRAS G12C biochemical assay.
Signaling Pathway and Mechanism of Action
The KRAS protein is a critical node in intracellular signaling, primarily activating the MAPK and PI3K pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state. Covalent inhibitors like Compound 17 bind to the mutant cysteine-12, trapping the KRAS G12C protein in its inactive GDP-bound conformation and thereby blocking downstream signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of Compound 17.
Protocol 1: KRAS G12C Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the ability of an inhibitor to prevent the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.
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Reagents and Materials:
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KRAS G12C protein (human, recombinant)
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SOS1 protein (human, recombinant)
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GST-tagged Raf-RBD (Ras Binding Domain)
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Europium cryptate-labeled anti-GST antibody
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XL665-labeled GTP analogue (e.g., GTPγS)
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Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
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Test compounds (serial dilutions in DMSO)
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384-well low-volume microplates
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Procedure:
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Prepare a reaction mixture containing KRAS G12C protein and the test compound at various concentrations in the assay buffer. Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
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Initiate the nucleotide exchange reaction by adding a mixture of SOS1 protein and the XL665-labeled GTP analogue.
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Allow the exchange reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
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Stop the reaction and detect the active, GTP-bound KRAS G12C by adding the detection mix containing GST-Raf-RBD and the Europium cryptate-labeled anti-GST antibody.
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Incubate for 60 minutes at room temperature to allow for the formation of the KRAS-GTP/Raf-RBD complex and subsequent FRET signal generation.
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Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.
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Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
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Synthesis of Compound 17
The synthesis of Compound 17 involves a multi-step sequence culminating in the formation of the tetracyclic core and the installation of the reactive acrylamide warhead. The following diagram outlines the key transformations described in the patent literature.
Protocol 2: General Synthetic Procedure for the Final Acylation Step
This protocol is a representative example of the final step in the synthesis of Compound 17, the installation of the acrylamide "warhead."
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Reagents and Materials:
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Tetracyclic piperazine intermediate (1 equivalent)
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Acryloyl chloride (1.1 equivalents)
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Aprotic solvent (e.g., Dichloromethane, THF)
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Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5 equivalents)
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Nitrogen or Argon atmosphere
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Standard laboratory glassware and purification apparatus (e.g., silica gel chromatography)
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Procedure:
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Dissolve the tetracyclic piperazine intermediate in the anhydrous aprotic solvent under an inert atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add the tertiary amine base to the solution and stir for 5-10 minutes.
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Slowly add acryloyl chloride dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, Compound 17.
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Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
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This guide provides a foundational understanding of the discovery and synthesis of a specific, potent KRAS G12C inhibitor. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and medicinal chemistry. For full experimental details, including the synthesis of all intermediates and a comprehensive list of all compounds and their biological data, it is imperative to consult the primary source document, patent WO2019110751A1.
